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The landscape of treatment for relapsed or refractory (R/R) T-cell lymphomas, a heterogeneous

group of aggressive non-Hodgkin lymphomas, is evolving.[1] Novel targeted therapies are

emerging to address the limited efficacy of standard chemotherapy.[2] This guide provides an

objective comparison of Soquelitinib (formerly CPI-818), an investigational oral, selective

Interleukin-2-Inducible T-cell Kinase (ITK) inhibitor, against key alternatives, supported by the

latest clinical trial data.

Mechanism of Action: A Novel Immunomodulatory
Approach
Soquelitinib introduces a unique mechanism of action by selectively inhibiting ITK, an enzyme

crucial for T-cell receptor signaling and differentiation. Unlike broad-spectrum cytotoxic agents,

Soquelitinib is designed to modulate the patient's immune response to fight the cancer. Its key

effects include:

Promoting a Th1-skewed Immune Response: Soquelitinib inhibits the development of pro-

tumor Th2 and Th17 T-helper cells while promoting the generation of anti-tumor Th1 helper

cells. Th1 cells are critical for effective immunity against tumors.

Enhancing Cytotoxic T-cell Activity: By fostering a Th1 environment, Soquelitinib augments

the generation of cytotoxic "killer" T-cells that can directly attack and destroy lymphoma cells.
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Reducing T-cell Exhaustion: In clinical studies, Soquelitinib has been shown to reduce

markers of T-cell exhaustion, a state where T-cells lose their effectiveness due to prolonged

antigen exposure. This reversal may restore and improve anti-tumor immunity.[2]
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Caption: Soquelitinib inhibits ITK, shifting T-cell differentiation towards an anti-tumor Th1
response.

Comparative In Vivo Efficacy from Clinical Trials
The following tables summarize key performance indicators from clinical trials of Soquelitinib
and its comparators in patients with relapsed/refractory T-cell lymphoma.
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Table 1: Phase 1/1b Efficacy Data for Soquelitinib
This data is from an analysis of 23 evaluable patients at the optimal dose of 200 mg twice daily

who would have met the eligibility criteria for the ongoing Phase 3 trial.[3]

Metric Soquelitinib (200 mg BID) Reference

Objective Response Rate

(ORR)
39%

Complete Response (CR) Rate 26%

Median Duration of Response

(DOR)
17.2 months [2]

Median Progression-Free

Survival (PFS)
6.2 months ---

18-Month PFS Rate 30%

Table 2: Comparative Efficacy vs. Alternative Agents
This table compares the efficacy of Soquelitinib with standard of care agents and another

novel targeted therapy.

Agent
(Class)

Trial ORR CR Rate
Median
DOR

Median PFS

Soquelitinib

(ITK Inhibitor)
Phase 1/1b 39% 26%

17.2

months[2]
6.2 months

Belinostat

(HDAC

Inhibitor)

BELIEF

(Pivotal)
26%[4] 11%[4]

13.6

months[4]

~3-4

months[2]

Pralatrexate

(Antifolate)

PROPEL

(Pivotal)
29%[5] 10%[6]

10.1

months[5]

~3-4

months[2]

Golidocitinib

(JAK1

Inhibitor)

JACKPOT8

(Ph 2)
44.3%[7] 23.9%[7]

20.7

months[7]
5.6 months[7]
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Experimental Protocols: Clinical Trial Design
The validation of Soquelitinib's efficacy is being conducted through rigorous, multicenter

clinical trials.

Protocol 1: Phase 1/1b Dose-Finding and Expansion
Study

Objective: To determine the optimal dose, safety, and preliminary efficacy of Soquelitinib in

patients with R/R T-cell malignancies.

Methodology: This was a dose-escalation and cohort expansion study. Patients were

enrolled and treated with Soquelitinib at various dose levels. The optimal dose was

identified as 200 mg twice daily.[8] Peripheral blood samples were collected before and

during treatment to analyze biomarkers, including markers for T-cell exhaustion on CD4+

and CD8+ cells. Efficacy was assessed by investigators using the Lugano criteria.

Key Inclusion Criteria: Patients with advanced, refractory T-cell lymphomas. Later analyses

focused on a subset of patients who had received 1 to 3 prior lines of therapy, aligning with

the Phase 3 trial population.[3][8]

Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included

ORR, DOR, and PFS.

Protocol 2: Registrational Phase 3 Randomized
Controlled Trial (NCT06561048)

Objective: To definitively evaluate the efficacy and safety of Soquelitinib compared to the

standard of care in patients with R/R Peripheral T-Cell Lymphoma (PTCL).

Methodology: A Phase 3, randomized, open-label, multicenter study designed to enroll

approximately 150 patients.[9] Participants are randomized on a 1:1 basis to one of two

treatment arms. The study allows for patients in the standard of care arm to cross over to

receive Soquelitinib upon disease progression.[9]

Arm 1 (Experimental): Soquelitinib 200 mg administered orally twice daily.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://corvuspharma.gcs-web.com/news-releases/news-release-details/corvus-pharmaceuticals-presents-new-interim-soquelitinib-data/
https://www.globenewswire.com/news-release/2025/03/20/3046156/0/en/Corvus-Pharmaceuticals-Announces-Presentation-of-Additional-Data-from-the-Phase-1-1b-Clinical-Trial-of-Soquelitinib-for-Patients-with-T-Cell-Lymphoma.html
https://corvuspharma.gcs-web.com/news-releases/news-release-details/corvus-pharmaceuticals-presents-new-interim-soquelitinib-data/
https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://www.withpower.com/trial/phase-3-lymphoma-large-cell-anaplastic-8-2024-c9d0b
https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://www.withpower.com/trial/phase-3-lymphoma-large-cell-anaplastic-8-2024-c9d0b
https://www.benchchem.com/product/b12376851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arm 2 (Active Control): Physician's choice of standard of care, either Belinostat or

Pralatrexate.[9]

Key Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed R/R PTCL

(specifically PTCL-NOS, FHTCLs, or sALCL) who have failed one to three prior lines of

systemic therapy.[9][10] Patients must have measurable disease and an ECOG performance

status of 0 to 2.[10]

Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent review

committee.

Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Duration

of Response (DOR).
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Caption: Workflow for the registrational Phase 3 trial of Soquelitinib vs. Standard of Care in
PTCL.

Safety and Tolerability
In the Phase 1/1b trial, Soquelitinib was well-tolerated at the 200 mg twice-daily dose. No new

safety signals, dose reductions, or treatment interruptions were reported, suggesting a

manageable safety profile.[2] This contrasts with some existing therapies that can be

associated with significant toxicity.[11]

Conclusion
Soquelitinib demonstrates a promising clinical profile for patients with relapsed/refractory T-

cell lymphoma. Its novel immunomodulatory mechanism, which enhances the body's own anti-

tumor response, translates into encouraging efficacy data from its Phase 1/1b trial. The data

suggests potential for durable responses that may be superior to current standard-of-care

agents like Belinostat and Pralatrexate. The ongoing registrational Phase 3 trial will be crucial

in definitively establishing its role in the treatment paradigm for this challenging disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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